molecular formula C18H18N2O5 B14776051 Phthalimidinoglutarimide-5'-propargyl-PEG1-OH

Phthalimidinoglutarimide-5'-propargyl-PEG1-OH

Cat. No.: B14776051
M. Wt: 342.3 g/mol
InChI Key: OMULUNBKNGMUHY-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-5’-propargyl-PEG1-OH is a complex organic compound that features a phthalimide group, a glutarimide moiety, and a propargyl-PEG1 unit. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and medicine. The presence of the propargyl group allows for further functionalization, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-propargyl-PEG1-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then coupled with a propargyl-PEG1 unit through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-PEG1-OH can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-propargyl-PEG1-OH can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and inert atmospheres for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism by which Phthalimidinoglutarimide-5’-propargyl-PEG1-OH exerts its effects involves the interaction of its functional groups with molecular targets. The propargyl group can participate in click chemistry reactions with azide-containing compounds, forming stable triazole linkages. This allows for the precise attachment of the compound to various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phthalimidinoglutarimide-5’-propargyl-PEG1-OH is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the propargyl group allows for further functionalization, while the PEG1 unit enhances solubility and biocompatibility .

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

3-[6-[3-(2-hydroxyethoxy)prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H18N2O5/c21-7-9-25-8-1-2-12-3-4-14-13(10-12)11-20(18(14)24)15-5-6-16(22)19-17(15)23/h3-4,10,15,21H,5-9,11H2,(H,19,22,23)

InChI Key

OMULUNBKNGMUHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCO

Origin of Product

United States

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